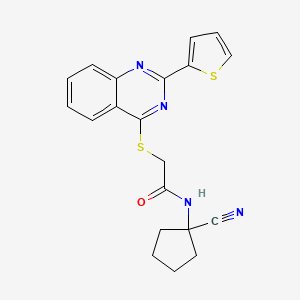

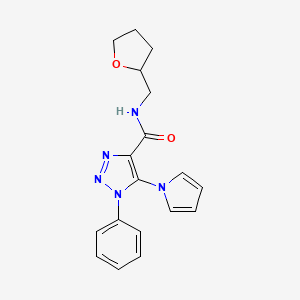

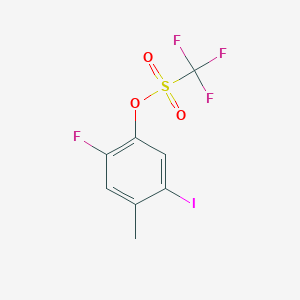

![molecular formula C16H18N2OS2 B2765184 6-methyl-2-(methylthio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 905683-97-8](/img/structure/B2765184.png)

6-methyl-2-(methylthio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Chemical Behavior

Efficient Synthesis Techniques : Innovative synthesis methods have been developed for thieno[3,2-d]pyrimidin-4(3H)-ones, showcasing their flexibility in chemical reactions and potential for derivatization. For instance, a consecutive method involving aza-Wittig reaction and catalytic reactions has been utilized for synthesizing dihydrothieno[3,2-d]pyrimidin-4(3H)-ones with high yields, indicating the compound's amenability to modifications and its utility in creating diverse chemical libraries (Chen, Nie, & Ding, 2009).

Regiospecific Synthesis : The compound's structure allows for regiospecific synthesis, enabling the creation of highly functionalized novel derivatives. This property is crucial for exploring different biological activities and expanding the compound's applications in medicinal chemistry (Prajapati, Borah, & Gohain, 2007).

Biological and Pharmacological Applications

Antitumor and Anticancer Potential : Certain derivatives of the compound have shown potent antitumor activity. For example, new 4-substituted thieno[3,2-d]pyrimidine derivatives have demonstrated significant anticancer activity against various human cancer cell lines, comparable to known anticancer drugs, suggesting the compound's potential as a basis for developing new antitumor agents (Hafez & El-Gazzar, 2017).

Antimicrobial Activities : Research has also focused on the synthesis of pyridothienopyrimidines and related structures, which have been tested for antimicrobial activities. This suggests that modifications to the compound could yield derivatives with useful antibacterial and antifungal properties (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Analgesic and Anti-inflammatory Properties : Some derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities, showing promising results with minimal ulcerogenic potential. This indicates the compound's derivatives could be developed into new therapeutic agents for pain and inflammation management (Alagarsamy, Shankar, Meena, Thirumurugan, & Ananda Kumar, 2007).

Mechanism of Action

Target of Action

Similar compounds, such as pyrimidine derivatives, have been shown to exhibit neuroprotective and anti-neuroinflammatory properties . They interact with various targets, including ATF4 and NF-kB proteins .

Mode of Action

It’s suggested that similar compounds interact favorably with the active residues of their targets . This interaction can lead to the inhibition of certain pathways, resulting in neuroprotective and anti-inflammatory effects .

Biochemical Pathways

The compound is believed to affect several biochemical pathways. It has been suggested to inhibit ER stress , apoptosis , and the NF-kB inflammatory pathway . These pathways play crucial roles in cellular function and response to stress, and their modulation can lead to neuroprotective and anti-inflammatory effects .

Result of Action

The compound’s action results in significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

properties

IUPAC Name |

6-methyl-2-methylsulfanyl-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2OS2/c1-11-10-13-14(21-11)15(19)18(16(17-13)20-2)9-8-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFBUHYOSJDLIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(S1)C(=O)N(C(=N2)SC)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-2-(methylthio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

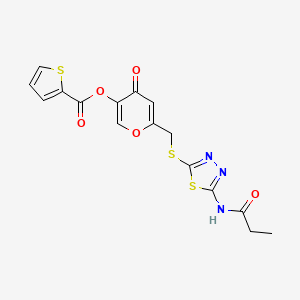

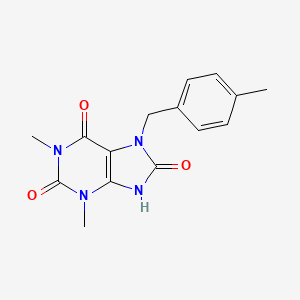

![(2R)-2-[1-(Trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B2765105.png)

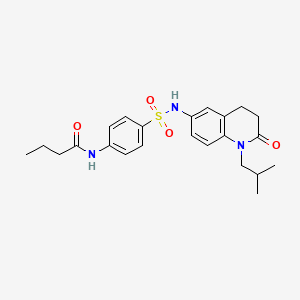

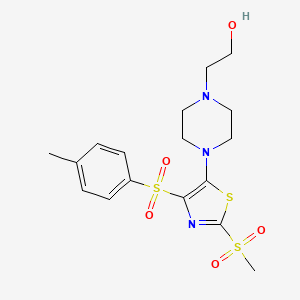

![Tert-butyl [2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-1,3-benzothiazol-6-yl] carbonate](/img/structure/B2765117.png)

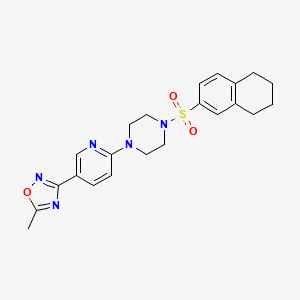

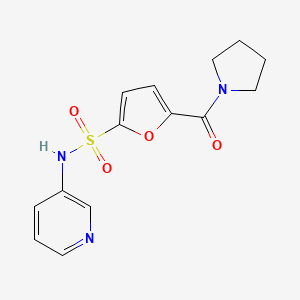

![(1H-benzo[d]imidazol-5-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2765119.png)

![2-ethyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine](/img/structure/B2765122.png)